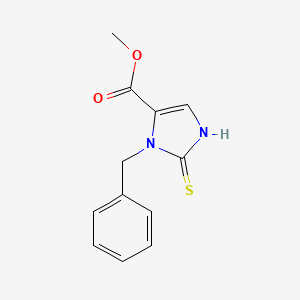

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

CAS No.: 76075-15-5

Cat. No.: VC3780087

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76075-15-5 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.3 g/mol |

| IUPAC Name | methyl 3-benzyl-2-sulfanylidene-1H-imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-16-11(15)10-7-13-12(17)14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17) |

| Standard InChI Key | FWTOEPHWNFXPPZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC(=S)N1CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CNC(=S)N1CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Features

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate possesses a complex structure with several key functional groups. The core imidazole ring contains two nitrogen atoms in a five-membered heterocyclic arrangement. One distinguishing feature is the thioxo (C=S) group at position 2, which significantly influences the compound's reactivity patterns. The benzyl group attached to the nitrogen at position 3 provides hydrophobic character, while the methyl carboxylate at position 4 offers potential for further derivatization.

The molecular structure creates distinct regions of electron density throughout the molecule. The imidazole ring itself is aromatic and planar, contributing to the compound's stability. The thioxo group introduces unique reactivity due to the carbon-sulfur double bond, which behaves differently from the more common carbonyl groups.

Physical and Chemical Properties

The physical properties of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate are important considerations for both synthetic applications and biological studies. The compound typically appears as a solid at room temperature with specific melting characteristics dependent on its purity. The presence of the aromatic benzyl group and the heterocyclic imidazole ring contributes to its UV absorption profile, which can be useful for analytical detection.

Table 2.1: Key Physical and Chemical Properties of Methyl 3-Benzyl-2-Thioxo-2,3-Dihydro-1H-Imidazole-4-Carboxylate

The compound's solubility profile affects its handling in laboratory settings, with good solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water. This property profile influences both its synthetic applications and its potential biological delivery methods when used in medicinal chemistry studies.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multistep processes starting from appropriate precursors. One common synthetic route includes the condensation of a thioamide with an α-haloketone, followed by cyclization to form the imidazole ring. These reactions generally require basic conditions provided by reagents such as sodium hydride or potassium carbonate.

| Reaction Step | Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Benzylation | Benzyl halide, base | 25-50°C, 4-6 hours | Regioselectivity of N-substitution |

| Cyclization | Thioamide derivative, α-haloester | 50-80°C, 6-12 hours | Ring closure efficiency |

| Esterification | Acid catalyst, methanol | Reflux, 2-4 hours | If starting from acid derivative |

| Purification | Recrystallization/chromatography | Solvent selection based on solubility | Achieving commercial purity (>95%) |

The synthesis often requires careful purification steps, typically involving recrystallization or column chromatography, to achieve the high purity levels (95% or greater) needed for commercial or research applications . Modern synthetic approaches may also utilize microwave-assisted reactions or continuous flow chemistry to improve efficiency and yield.

Chemical Reactions and Reactivity

Reactivity Patterns

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate possesses several reactive functional groups that enable diverse chemical transformations. The thioxo group (C=S) is particularly reactive and can undergo various modifications including oxidation and nucleophilic substitution reactions. The methyl carboxylate moiety provides opportunities for hydrolysis, transesterification, and conversion to other carbonyl derivatives.

The imidazole ring itself can participate in typical heterocyclic chemistry, including electrophilic and nucleophilic substitution reactions. The acidic NH proton at position 1 of the imidazole ring can be deprotonated under basic conditions, creating a nucleophilic site for further functionalization. The benzyl group attached to the nitrogen can also be modified through reactions targeting the aromatic ring or the benzylic position.

Understanding these reactivity patterns is crucial for utilizing this compound in the synthesis of more complex molecules or for modifying its structure to enhance specific properties for biological applications.

Key Transformation Reactions

Several key transformations of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate have been reported in the literature, demonstrating its versatility as a synthetic building block. These include oxidation of the thioxo group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Such oxidized derivatives often display modified biological activities compared to the parent compound.

Reduction reactions, particularly targeting the thioxo group or the carboxylate functionality, can produce various derivatives with altered properties. Nucleophilic substitution at the thioxo position can convert the C=S to other functionalities like C=O or C=NH, significantly changing the compound's chemical and biological behavior.

Table 4.1: Major Chemical Transformations of Methyl 3-Benzyl-2-Thioxo-2,3-Dihydro-1H-Imidazole-4-Carboxylate

| Transformation | Reagents | Products | Potential Applications |

|---|---|---|---|

| Thioxo Oxidation | H₂O₂, m-CPBA | Sulfoxides, Sulfones | Modified bioactivity profiles |

| Thioxo Substitution | Amines, Alcohols | Imino, Alkoxy derivatives | Tuning pharmacological properties |

| Ester Hydrolysis | Aqueous base/acid | Carboxylic acid derivative | Improved water solubility |

| Ester Transesterification | Different alcohols, catalyst | Alternative esters | Modified lipophilicity |

| N-H Functionalization | Base, electrophiles | N-substituted derivatives | Structure-activity relationship studies |

These transformations represent valuable tools for medicinal chemists looking to optimize the properties of this scaffold for specific biological targets or to improve pharmacokinetic properties for drug development purposes.

Biological Activities and Applications

Antimicrobial Properties

Research indicates that compounds containing imidazole and thiazole moieties, including structures similar to methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate, demonstrate significant antimicrobial properties. The thioxo group, in particular, appears to enhance reactivity toward bacterial enzymes, potentially disrupting essential microbial processes. Studies have shown activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

The mechanism of antimicrobial action likely involves interactions with specific bacterial proteins or disruption of membrane integrity. The precise targets vary depending on the specific microorganism and the exact structure of the imidazole derivative. Structure-activity relationship studies have indicated that modifications to the benzyl group and the thioxo moiety can significantly affect antimicrobial potency and spectrum.

These antimicrobial properties are particularly valuable given the increasing challenge of antibiotic resistance worldwide. Novel structural scaffolds like methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate offer potential new avenues for antibiotic development with potentially different mechanisms of action from currently used drugs.

| Activity Type | Test Systems | Observed Effects | Proposed Mechanisms |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria (S. aureus) | Growth inhibition | Enzyme inhibition, membrane disruption |

| Antibacterial | Gram-negative bacteria (E. coli) | Growth inhibition | Target-specific binding |

| Anticancer | Cancer cell lines | Cytotoxicity, growth inhibition | Apoptosis induction, cell cycle arrest |

| Enzyme Inhibition | Various enzyme assays | Specific pathway disruption | Competitive or allosteric inhibition |

These diverse biological activities highlight the potential of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate as a scaffold for developing new therapeutic agents across multiple disease areas. The compound's structural features allow for systematic modification to optimize activity for specific biological targets.

Research Findings and Studies

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate and related compounds have provided valuable insights into how structural modifications affect biological activity. Researchers have systematically varied substituents on the benzyl group, modified the thioxo functionality, and altered the ester group to identify the critical structural elements required for specific activities.

These studies have revealed that the thioxo group often plays a crucial role in antimicrobial activity, with its replacement frequently resulting in reduced potency. The position and nature of substituents on the benzyl ring significantly influence both the type and strength of biological activities, likely by affecting binding interactions with target proteins and modifying the compound's physicochemical properties.

The carboxylate functionality, while important for synthetic versatility, also contributes to the biological profile by potentially forming hydrogen bonds with target proteins. Its modification to other functional groups can dramatically alter solubility, cell permeability, and ultimately, biological activity.

Mechanistic Investigations

Research into the mechanism of action of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate focuses on understanding its interactions with biological targets. While the exact mechanisms remain under investigation, several pathways have been proposed based on experimental evidence.

For antimicrobial activity, studies suggest that the compound may inhibit essential bacterial enzymes or disrupt membrane integrity, leading to bacterial cell death. The thioxo group may be particularly important in these interactions, potentially forming covalent bonds with nucleophilic residues in target proteins.

In cancer research, related compounds have demonstrated abilities to induce apoptosis and arrest the cell cycle, suggesting multiple modes of anticancer activity. These effects may involve interactions with specific signaling pathways or direct binding to proteins involved in cell proliferation and survival.

| Research Area | Key Findings | Significance |

|---|---|---|

| SAR Studies | Thioxo group critical for antimicrobial activity | Guides structural optimization |

| SAR Studies | Benzyl substituents influence target selectivity | Enables tuning of biological specificity |

| Mechanistic Studies | Potential enzyme inhibition mechanisms | Identifies possible drug targets |

| Synthetic Methodology | Optimized preparation conditions | Enables efficient compound production |

| Biological Evaluation | Activity against resistant pathogens | Addresses critical medical needs |

These research findings collectively contribute to our understanding of how methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate functions at the molecular level and provide direction for future investigations and applications in medicinal chemistry.

Comparison with Related Compounds

Structural Analogs

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate belongs to a broader family of heterocyclic compounds with varying structural features. Comparing this compound with its structural analogs provides valuable insights into structure-function relationships and potential applications. Related compounds include those with different substituents at the benzyl position, variations in the thioxo group, and alternatives to the methyl carboxylate functionality.

Other structural relatives include compounds with different heterocyclic cores, such as thiazole or oxazole rings instead of imidazole, which demonstrate how the nature of the heterocycle influences chemical and biological properties. The catalog listing from Combi-Blocks indicates numerous related imidazole compounds with varying substitution patterns that are commercially available for comparative studies .

Functional Comparisons

Functional comparisons between methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate and related compounds reveal important trends in reactivity, stability, and biological activities. The presence of the thioxo group generally enhances reactivity compared to oxo analogs, particularly in nucleophilic substitution reactions. This increased reactivity can translate to stronger interactions with biological targets but may also reduce chemical stability.

Compounds with different ester groups (ethyl, propyl, etc.) instead of the methyl ester show similar chemical behaviors but may exhibit altered pharmacokinetic properties due to differences in lipophilicity and susceptibility to metabolic enzymes. The ethyl 2,3-dihydro-2-thioxoimidazole-4-carboxylate mentioned in search result is a direct analog that differs only in the ester alkyl group, providing valuable comparison data.

Table 7.1: Comparison of Methyl 3-Benzyl-2-Thioxo-2,3-Dihydro-1H-Imidazole-4-Carboxylate with Related Compounds

| Compound | Structural Differences | Chemical Property Differences | Biological Activity Differences |

|---|---|---|---|

| Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate | Reference compound | Reference compound | Reference compound |

| 1-Methyl-2,3-dihydro-1H-imidazole-2-thione | Lacks benzyl and carboxylate groups | Increased water solubility, decreased lipophilicity | Different target selectivity profile |

| Ethyl 2,3-dihydro-2-thioxoimidazole-4-carboxylate | Different ester group, no benzyl group | Similar reactivity, slightly different physical properties | Similar mechanism, modified pharmacokinetics |

| Methyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | Oxo instead of thioxo group | Decreased nucleophilic reactivity at position 2 | Modified target binding properties |

These comparisons highlight the unique position of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate within its chemical family and provide valuable guidance for researchers seeking to develop new compounds with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume